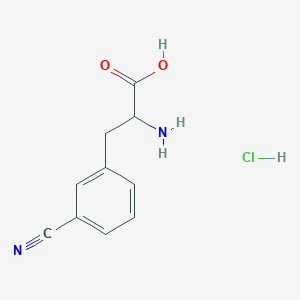

DL-3-Cyanophenylalanine HCl

Description

Significance as an Unnatural Amino Acid (UAA) in Research

The true significance of DL-3-Cyanophenylalanine lies in its application as an unnatural amino acid (UAA) that can be incorporated into proteins. The cyano group serves as a powerful spectroscopic probe. researchgate.netresearchgate.net Its vibration frequency is sensitive to the local environment, making it an excellent infrared (IR) probe. researchgate.netnih.gov This allows researchers to monitor changes in a protein's local environment with high spatial and temporal resolution. acs.org

Furthermore, the cyano-derivatized phenylalanine exhibits environmentally sensitive fluorescence, which can be used to study protein folding, conformational changes, and molecular interactions like protein-peptide binding. researchgate.netacs.orgnih.gov For instance, studies have utilized cyanophenylalanine to investigate the kinetics of amyloid formation, a process implicated in several human diseases. researchgate.net The minimal size of the cyano group ensures that its incorporation is often non-perturbing to the native structure of the protein under investigation. rsc.org The isomers of cyanophenylalanine, including the ortho- and para- versions, also possess useful photophysical properties for studying protein dynamics. researchgate.net The para-cyanophenylalanine isomer, in particular, has been widely used as a reporter to study protein folding, dynamics, and protein-peptide interactions. acs.org

| Application Area | Technique | Information Gained | References |

|---|---|---|---|

| Protein Structure & Dynamics | Infrared (IR) Spectroscopy, 2D IR Spectroscopy | Characterization of local microenvironments, hydration status, and protein dynamics. | researchgate.netnih.govacs.org |

| Protein Folding & Unfolding | Fluorescence Spectroscopy | Monitoring of conformational changes and kinetics of folding/unfolding processes. | researchgate.netacs.orgnih.gov |

| Molecular Interactions | Fluorescence Spectroscopy, FRET | Investigation of protein-protein, protein-peptide, and protein-membrane interactions. | researchgate.netacs.org |

| Amyloid Formation | Fluorescence Spectroscopy | Studying the kinetics and mechanism of amyloid fibril formation. | researchgate.net |

| Enzyme Engineering | Site-specific Mutagenesis | Fine-tuning enzyme activity and stability by introducing novel chemical properties. |

Contextualization within Non-Canonical Amino Acid (ncAA) Chemistry

Non-canonical amino acids (ncAAs), also known as unnatural amino acids (UAAs), are amino acids that are not among the 20 standard proteinogenic amino acids. Their incorporation into proteins is a cornerstone of modern chemical biology and protein engineering, as it allows for the introduction of novel chemical functionalities, biophysical probes, and post-translational modifications. nih.govnih.govacs.org This expansion of the genetic code enables the creation of proteins with enhanced or entirely new properties. nih.gov

The site-specific incorporation of ncAAs like 3-cyanophenylalanine into a protein sequence is achieved through the use of an "orthogonal" aminoacyl-tRNA synthetase (aaRS) and transfer RNA (tRNA) pair. google.comacs.org This pair functions independently of the host cell's own translational machinery and does not interfere with the incorporation of canonical amino acids. acs.org The engineered aaRS is designed to specifically recognize the ncAA and charge it onto its cognate tRNA. This tRNA, in turn, is engineered to recognize a specific codon, often a nonsense or "stop" codon like UAG (amber), thereby directing the insertion of the ncAA at the desired position in the polypeptide chain during protein synthesis. acs.orggoogle.com This powerful technique of genetic code expansion has made it possible to incorporate a wide variety of ncAAs, including 3-cyanophenylalanine, into proteins in living cells, from bacteria to eukaryotes. acs.orgresearchgate.netnih.gov

Overview of Research Trajectories for DL-3-Cyanophenylalanine HCl

The application of this compound and its isomers is pushing the boundaries of biological research. Current and future research trajectories focus on several key areas:

Probing Complex Biological Processes: The use of cyanophenylalanine as a vibrational and fluorescent probe is becoming increasingly sophisticated. Researchers are employing it to gain detailed insights into complex cellular events such as signal transduction, electron transfer in metabolic pathways, and the dynamics of membrane proteins. nih.govstanford.edu Its sensitivity to local electric fields makes it a valuable tool for studying enzyme mechanisms and protein electrostatics. stanford.edu

Designing Novel Biocatalysts: In the field of enzyme engineering, the incorporation of ncAAs can fine-tune the catalytic activity and stability of enzymes. By replacing key residues with cyanophenylalanine, scientists can alter the electronic properties and hydrogen-bonding capabilities within an active site, leading to enzymes with improved performance or altered substrate specificity.

Investigating Disease Mechanisms: The ability to monitor protein aggregation in real-time using cyanophenylalanine fluorescence is crucial for studying neurodegenerative diseases like Alzheimer's and Parkinson's, as well as type 2 diabetes, which are all associated with amyloid fibril formation. researchgate.net These studies can help elucidate the molecular mechanisms of disease and identify potential therapeutic targets.

Development of Smart Biomaterials: The unique properties conferred by ncAAs can be harnessed to create novel protein-based materials. By incorporating environmentally sensitive probes like cyanophenylalanine, it is possible to design "smart" materials that respond to specific stimuli, opening up applications in drug delivery and tissue engineering.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-amino-3-(3-cyanophenyl)propanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2.ClH/c11-6-8-3-1-2-7(4-8)5-9(12)10(13)14;/h1-4,9H,5,12H2,(H,13,14);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDRRPFSPUOEZJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C#N)CC(C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63999-80-4 | |

| Record name | 2-Amino-3-(3-cyano-phenyl)-propionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Dl 3 Cyanophenylalanine Hcl and Its Enantiomers

Racemic Synthesis Pathways

The preparation of racemic DL-3-Cyanophenylalanine forms a foundational step, often providing the substrate for subsequent chiral resolution or serving as a standard for analytical purposes.

The construction of the cyanophenylalanine scaffold involves creating the core structure of phenylalanine bearing a cyano group on the phenyl ring. A common and effective strategy is the Erlenmeyer-Plöchl reaction, which involves the condensation of an aromatic aldehyde with an N-acylglycine derivative, typically in the presence of a base like sodium acetate (B1210297) and acetic anhydride. This reaction forms an azlactone (an oxazolone (B7731731) derivative).

For the synthesis of 3-cyanophenylalanine, the key starting material is 3-cyanobenzaldehyde. This is reacted with an N-acylglycine, such as N-acetylglycine, to form the corresponding azlactone. Subsequent reduction and hydrolysis of the azlactone intermediate yield the racemic amino acid. ut.ac.ircapes.gov.br The azlactone derivatives are considered excellent starting materials due to the ease and speed of their synthesis. ut.ac.ir Another approach involves multicomponent reactions, such as the Ugi reaction, which can assemble complex amino acid derivatives in a single step from an aldehyde, an amine, a carboxylic acid, and an isocyanide. beilstein-journals.org These methods offer high atom economy and efficiency in bond formation. beilstein-journals.org

The primary precursor for the synthesis of DL-3-Cyanophenylalanine is 3-cyanobenzaldehyde. The synthesis of the final amino acid often proceeds through an intermediate, such as an α-azlactone or a hydantoin. The conversion of these intermediates to the final amino acid requires specific reaction conditions. For instance, the ring-opening, hydrogenation, and removal of protecting groups from an azlactone intermediate can be achieved in a single step using reagents like hydroiodic acid with red phosphorus. capes.gov.br Alternatively, a two-step process involving hydrogenation (e.g., using Mg in methanol) followed by acidic or basic hydrolysis can be employed to yield the racemic N-acetyl phenylalanine derivative, which is then fully deprotected by heating with a strong acid like hydrochloric acid. ut.ac.ir

Reaction optimization is a critical process in synthetic chemistry to maximize yield and purity. chemrxiv.orgprinceton.edu This involves systematically varying parameters such as solvents, catalysts, temperature, and reagent stoichiometry. Modern approaches to optimization may employ Bayesian Optimization (BO), a machine learning algorithm that can more efficiently explore the vast space of possible reaction conditions to find an optimal set, often surpassing human-driven optimization campaigns. chemrxiv.orgprinceton.edu For a typical synthesis, optimization might involve screening different bases for the initial condensation, various reducing agents for the hydrogenation step, and adjusting the temperature and duration of the final hydrolysis to prevent side reactions.

Strategic Approaches to Cyanophenylalanine Scaffolds

Asymmetric Synthesis Approaches

To obtain enantiomerically pure L- or D-3-cyanophenylalanine directly, asymmetric synthesis methods are employed. These strategies introduce chirality in a controlled manner, avoiding the 50% theoretical yield limit of resolution.

Enantioselective catalysis uses a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. uwindsor.ca A highly effective method for synthesizing chiral α-amino acids is the asymmetric alkylation of a glycine (B1666218) Schiff base, such as N-(diphenylmethylene)glycine tert-butyl ester. buchler-gmbh.commdpi.com This reaction is often performed under phase-transfer catalysis (PTC) conditions using chiral Cinchona alkaloid-derived catalysts. buchler-gmbh.commdpi.com By selecting the appropriate pseudoenantiomeric catalyst, either the (R)- or (S)-enantiomer of the desired phenylalanine derivative can be synthesized with high yield and excellent enantioselectivity. mdpi.com

Another powerful technique is the asymmetric hydrogenation of α-enamide precursors, catalyzed by chiral transition metal complexes, such as those containing rhodium and a chiral phosphine (B1218219) ligand like DuPHOS. This method is known for its high enantioselectivity in producing a wide range of substituted phenylalanine derivatives. Biocatalysis also presents a sustainable and highly selective alternative, using enzymes like L-threonine aldolases (L-TAs) under mild conditions to produce L-phenylalanine derivatives with high enantiomeric excess (>99% e.e.). biorxiv.org

| Method | Catalyst/System | Substrate | Product Configuration | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|---|

| Asymmetric Phase-Transfer Catalysis | O-allyl-N-(9-anthracenmethyl) cinchoninium bromide | Glycine Schiff base + 3-chlorobenzyl bromide | (R) | 93% | 98% | mdpi.com |

| Asymmetric Phase-Transfer Catalysis | O-allyl-N-(9-anthracenylmethyl) cinchonidium bromide | Glycine Schiff base + 3-chlorobenzyl bromide | (S) | 92% | 98% | mdpi.com |

| Asymmetric Hydrogenation | (R,R)-Et-DuPHOS-Rh | N-acetyl-p-boronate-phenylalanine enamide | (R) | >95% | 99% | |

| Biocatalysis | s-ObiH, RpPSDH, TyrB enzymes | Aryl aldehydes + L-Threonine | L | Variable | >99% | biorxiv.org |

The chiral auxiliary approach involves temporarily attaching a chiral molecule to an achiral substrate to direct a stereoselective reaction. bccollegeasansol.ac.innumberanalytics.com After the new chiral center is formed, the auxiliary is cleaved and can often be recovered for reuse. bccollegeasansol.ac.inmdpi.com

A well-established method for the asymmetric synthesis of amino acids is the Schöllkopf chiral auxiliary, which utilizes a bislactim ether derived from a cyclic dipeptide (e.g., cyclo(L-Val-Gly)). nih.govresearchgate.net The bislactim ether is metalated to form a nucleophile, which is then alkylated with a suitable electrophile, such as 3-cyanobenzyl bromide. The steric bulk of the auxiliary directs the alkylating agent to the opposite face, leading to high diastereoselectivity. Mild acidic hydrolysis then cleaves the product to yield the desired amino acid ester and recover the chiral auxiliary. researchgate.net This method was successfully used to obtain a precursor for (S)-α-Me-o-cyanophenylalanine in 88% ee. nih.gov

A more recent development involves the use of a recyclable chiral auxiliary complexed with Ni(II) and a glycine Schiff base. mdpi.com This complex is alkylated, and the resulting product diastereomers are separated. The major diastereomer is then disassembled to yield the target amino acid and recover the chiral ligand. mdpi.com

| Chiral Auxiliary Method | Key Reagents | Reaction Steps | Key Outcome | Reference |

|---|---|---|---|---|

| Schöllkopf Auxiliary | Bislactim ether, n-BuLi, 3-cyanobenzyl bromide | 1. Metalation 2. Alkylation 3. Hydrolysis | High diastereoselectivity; provides access to specific enantiomers. | nih.govresearchgate.net |

| Ni(II) Complex Auxiliary | Proline-derived chiral ligand, Ni(II), Glycine Schiff base | 1. Complex formation 2. Alkylation 3. Diastereomer separation 4. Complex disassembly | Scalable process with auxiliary recovery. | mdpi.com |

Enantioselective Catalysis in Phenylalanine Derivatization

Chiral Resolution Techniques for DL-3-Cyanophenylalanine HCl

Chiral resolution is a process for separating a racemic mixture into its constituent enantiomers. wikipedia.org Though it results in a maximum theoretical yield of 50% for the desired enantiomer (without a recycling process), it remains a widely used and practical method.

Enzymatic resolution is another powerful technique. Enzymes exhibit high stereoselectivity and can be used to selectively acylate or hydrolyze one enantiomer in a racemic mixture. For example, the enzyme α-chymotrypsin can be used for the enantioselective hydrolysis of N-acetyl-DL-phenylalanine methyl ester, allowing for the separation of the enantiomers. rsc.org Similarly, lipases such as Candida antarctica lipase (B570770) A (CAL-A) have been used for the enantioselective N-acylation of racemic amino esters. researchgate.net

Diastereomeric Salt Formation and Separation

The classical method of resolving a racemic mixture involves its reaction with a chiral resolving agent to form a pair of diastereomeric salts. wikipedia.org These diastereomers possess different physical properties, such as solubility, which allows for their separation by techniques like fractional crystallization. wikipedia.orglibretexts.orgresearchgate.net

The process begins with the reaction of the racemic mixture, in this case, DL-3-Cyanophenylalanine, with an enantiomerically pure chiral resolving agent. libretexts.org For an amino acid like 3-cyanophenylalanine, which is amphoteric, either a chiral acid or a chiral base can be used as the resolving agent. Commonly used chiral resolving agents include tartaric acid, mandelic acid, and brucine. wikipedia.org The choice of the resolving agent is crucial and often determined empirically, as the difference in solubility between the resulting diastereomeric salts can be unpredictable. wikipedia.orgresearchgate.net

Once the diastereomeric salts are formed, they are separated based on their differential solubility in a suitable solvent. researchgate.net One diastereomer will typically crystallize out of the solution first, allowing for its isolation by filtration. libretexts.org The less soluble diastereomer is often the target, while the more soluble one remains in the mother liquor. wikipedia.org To ensure the purity of the separated diastereomer, recrystallization is often performed until a constant optical rotation is achieved. libretexts.org

After separation, the chiral resolving agent is removed from each diastereomer to yield the pure enantiomers of 3-Cyanophenylalanine. libretexts.org For example, if a chiral acid was used as the resolving agent, a base is added to neutralize the acid and liberate the free amino acid enantiomer. Conversely, if a chiral base was used, an acid is added. libretexts.org The resolving agent can often be recovered and reused, which is an important consideration for the economic viability of the process. researchgate.net

Table 1: Common Chiral Resolving Agents for Amino Acids

| Resolving Agent | Type |

| (+)-Tartaric acid | Acid |

| (-)-Tartaric acid | Acid |

| (S)-Mandelic acid | Acid |

| (R)-Mandelic acid | Acid |

| Brucine | Base |

| Strychnine | Base |

| Quinine | Base |

| (R)-1-Phenylethylamine | Base |

Chromatographic Enantioseparation Methodologies

Chromatographic techniques offer a powerful and versatile alternative to classical resolution for the separation of enantiomers. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a widely employed method for the analytical and preparative separation of racemic compounds, including amino acids and their derivatives. nih.gov

Chiral ligand-exchange chromatography (CLEC) is a notable technique for the enantioseparation of compounds with chelating properties, such as amino acids. nih.gov In CLEC, a chiral selector, often an amino acid like proline or phenylalanine, is part of the stationary or mobile phase and forms transient diastereomeric metal complexes with the enantiomers of the analyte. nih.gov The differing stabilities of these complexes lead to different retention times on the chromatographic column, enabling separation.

Another prevalent approach is the use of CSPs based on polysaccharides, such as cellulose (B213188) and amylose (B160209), which are derivatized with phenylcarbamates. nih.gov These CSPs, like Chiralcel OD-H and Chiralpak OT(+), can effectively resolve a wide range of racemic compounds. nih.gov The separation mechanism on these phases often involves a combination of interactions, including hydrogen bonding, π-π interactions, and steric repulsion between the analyte and the chiral stationary phase. nih.gov The choice of mobile phase, often a mixture of hexane (B92381) and an alcohol, and the use of additives like trifluoroacetic acid (TFA), can significantly influence the enantioselectivity. nih.gov

Recent advancements in computational chemistry and machine learning are also being applied to predict chromatographic enantioseparation. arxiv.orgchemrxiv.org By developing models that correlate molecular structure with retention time, it is possible to predict the elution order of enantiomers on a given chiral column, which can streamline the development of separation methods. arxiv.org

Table 2: Comparison of Chromatographic Enantioseparation Techniques

| Technique | Principle | Advantages | Common CSPs/Selectors |

| Chiral Ligand-Exchange Chromatography (CLEC) | Formation of transient diastereomeric metal complexes. nih.gov | High selectivity for chelating compounds like amino acids. nih.gov | Proline, Phenylalanine, Leucinol derivatives. nih.gov |

| Polysaccharide-based CSPs | Combination of hydrogen bonding, π-π interactions, and steric effects. nih.gov | Broad applicability, high efficiency. nih.gov | Cellulose and amylose derivatives (e.g., Chiralcel, Chiralpak). nih.gov |

Enzyme-Catalyzed Kinetic Resolution

Enzyme-catalyzed kinetic resolution is a highly selective and environmentally benign method for obtaining enantiomerically pure compounds. This technique utilizes the stereoselectivity of enzymes to preferentially catalyze a reaction on one enantiomer of a racemic substrate, leaving the other enantiomer unreacted. nih.gov

For the resolution of DL-3-Cyanophenylalanine, an enzyme such as a lipase or a protease can be employed. nih.gov For instance, in an esterification or hydrolysis reaction, the enzyme will selectively act on either the D- or the L-enantiomer, leading to the formation of an ester or an acid, respectively, from one enantiomer while the other remains in its original form. The product and the unreacted enantiomer can then be separated by conventional methods.

The choice of enzyme is critical and often requires screening of various commercially available enzymes or even the use of engineered enzymes with enhanced activity and selectivity. nih.govucl.ac.uk For example, variants of phosphotriesterase have been identified through enzyme evolution that exhibit high stereoselectivity in the hydrolysis of chiral phosphoramidate (B1195095) precursors. nih.gov Similarly, the activity of transketolase has been fine-tuned through the incorporation of non-canonical amino acids to enhance its catalytic performance. ucl.ac.uk

A significant advantage of enzymatic resolution is the high enantiomeric excess (ee) that can be achieved, often exceeding 99%. beilstein-journals.org The reactions are typically performed under mild conditions, minimizing the risk of racemization or side reactions.

Table 3: Key Parameters in Enzyme-Catalyzed Kinetic Resolution

| Parameter | Description | Significance |

| Enantioselectivity (E-value) | A measure of the enzyme's preference for one enantiomer over the other. | A high E-value is essential for achieving high enantiomeric excess of both the product and the remaining substrate. |

| Substrate Specificity | The range of substrates that the enzyme can act upon. | Determines the applicability of the enzyme for a particular resolution. |

| Reaction Conditions | pH, temperature, solvent. | Optimization of these conditions is crucial for maximizing enzyme activity and stability. ucl.ac.uk |

| Enzyme Immobilization | Attaching the enzyme to a solid support. | Facilitates enzyme recovery and reuse, improving the cost-effectiveness of the process. beilstein-journals.org |

Dynamic Kinetic Resolution Strategies

Dynamic kinetic resolution (DKR) is an advanced resolution technique that overcomes the 50% yield limitation of traditional kinetic resolution. In DKR, the kinetic resolution is coupled with an in-situ racemization of the slower-reacting enantiomer. beilstein-journals.orgrsc.org This continuous racemization ensures that the entire racemic substrate can be converted into a single, enantiomerically pure product, allowing for a theoretical yield of up to 100%. google.com

A DKR process for DL-3-Cyanophenylalanine would typically involve two catalysts: a highly enantioselective enzyme to resolve the racemic mixture and a racemization catalyst to continuously interconvert the enantiomers. beilstein-journals.org For example, a lipase could be used for the stereoselective acylation of one enantiomer, while a ruthenium-based catalyst could facilitate the racemization of the remaining amino acid. beilstein-journals.org

The success of a DKR process hinges on the compatibility of the two catalysts and the reaction conditions. The racemization catalyst should not interfere with the activity or selectivity of the enzyme, and both catalysts must function efficiently under the same reaction conditions. beilstein-journals.org The invention of a method for preparing D-phenylalanine through dynamic kinetic resolution has been disclosed, which involves the racemization and resolution of L-phenylalanine hydrochloride using dibenzoyl tartaric acid as a resolving agent. google.com

DKR has been successfully applied to the synthesis of various chiral compounds, including alcohols and acids. beilstein-journals.orgrsc.org For instance, the hydrolytic dynamic kinetic resolution of racemic 3-phenyl-2-oxetanone has been achieved using a chiral phase-transfer catalyst and a basic anion exchange resin. rsc.org

Table 4: Components of a Dynamic Kinetic Resolution System

| Component | Function | Example |

| Racemic Substrate | The starting material to be resolved. | This compound |

| Enantioselective Catalyst | Preferentially reacts with one enantiomer. | Lipase, Protease |

| Racemization Catalyst | Continuously interconverts the enantiomers. | Ruthenium complex, beilstein-journals.org Base |

| Reagent | Reacts with the substrate in the enzymatic step. | Acyl donor (for acylation), Water (for hydrolysis) |

| Solvent | Provides the medium for the reaction. | Toluene, beilstein-journals.org Organic solvents |

Incorporation of 3 Cyanophenylalanine into Peptides and Proteins

Genetic Code Expansion (GCE) Techniques

Genetic code expansion (GCE) enables the site-specific incorporation of ncAAs, such as 3-cyanophenylalanine, into proteins in living organisms. acs.org This is achieved by repurposing a codon, typically a stop codon, to encode the desired ncAA. addgene.org The core components of GCE are an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA). acs.orgnih.gov The orthogonal pair works independently of the host cell's endogenous translational machinery, ensuring the high fidelity of ncAA incorporation. acs.orgnih.gov

Orthogonal Aminoacyl-tRNA Synthetase/tRNA Pairs (e.g., TyrRS, PylRS systems)

The development of orthogonal aaRS/tRNA pairs is central to GCE. These pairs are engineered to be specific for the ncAA of interest and not recognize any of the 20 canonical amino acids. capes.gov.br Two of the most widely used systems are derived from the tyrosyl-tRNA synthetase (TyrRS) from Methanocaldococcus jannaschii and the pyrrolysyl-tRNA synthetase (PylRS) from Methanosarcina species. igem.orgoup.com

The M. jannaschii TyrRS/tRNA CUA pair is orthogonal in E. coli, meaning it does not cross-react with the host's tRNAs and aaRSs. igem.org The TyrRS has been engineered to specifically recognize and charge its cognate tRNA with p-cyanophenylalanine (pCNF). igem.org This engineered synthetase exhibits significant substrate promiscuity, allowing for the incorporation of a wide range of ncAAs. acs.orgnih.govcapes.gov.br

The PylRS/tRNA Pyl pair is naturally orthogonal in both bacteria and eukaryotic cells. oup.com The PylRS active site is highly adaptable and has been evolved to incorporate a diverse array of ncAAs, including phenylalanine derivatives. oup.com Rational evolution of tRNA Pyl has led to optimized versions with enhanced incorporation efficiency for various ncAAs. oup.com

| System | Organism of Origin | Key Features |

| TyrRS/tRNA | Methanocaldococcus jannaschii | Orthogonal in E. coli. Engineered to incorporate p-cyanophenylalanine. Exhibits substrate promiscuity. igem.org |

| PylRS/tRNA | Methanosarcina species | Naturally orthogonal in prokaryotes and eukaryotes. Adaptable active site for various ncAAs. oup.com |

Site-Specific Mutagenesis and Codon Reassignment (e.g., Amber codon suppression)

Site-specific incorporation of ncAAs is achieved by introducing a unique codon at the desired position in the gene of interest through site-directed mutagenesis. nih.gov The amber stop codon (UAG) is the most commonly used codon for this purpose due to its low natural abundance in E. coli. addgene.org

An orthogonal suppressor tRNA, which recognizes the reassigned codon (e.g., the amber codon), is introduced into the cell along with the engineered aaRS. nih.gov This suppressor tRNA is charged with the ncAA by the orthogonal aaRS and delivers it to the ribosome during protein translation, resulting in the incorporation of the ncAA at the specified site. nih.gov This amber codon suppressor method has been successfully used to introduce p-cyanophenylalanine at specific sites in proteins like the SH3 domain. nih.govrsc.org

Efficiency and Specificity of Incorporation

The efficiency and specificity of ncAA incorporation are critical for the production of homogenously modified proteins. The efficiency of incorporation is influenced by several factors, including the activity of the orthogonal aaRS, the expression levels of the aaRS and tRNA, and the competition with the host's translation termination factors. rice.edu

Efforts to improve incorporation efficiency have led to the development of highly efficient suppressor plasmids, such as the pUltra plasmid, which can incorporate up to three UAAs into a single protein with yields up to 30% of wild-type protein expression. rice.edu The fidelity of incorporation, which refers to the accuracy with which the ncAA is incorporated at the target codon, is also a key consideration. Misincorporation of canonical amino acids can occur, and the rate of misincorporation can vary depending on the specific ncAA and the engineered aaRS. For instance, the misincorporation rate for p-cyanophenylalanine has been reported to be around 22% in some systems. researchgate.net

Chemical and Semi-Synthetic Strategies

In addition to GCE, chemical and semi-synthetic methods provide powerful alternatives for incorporating 3-cyanophenylalanine into peptides and proteins. rsc.org These in vitro techniques offer greater flexibility in terms of the types of modifications that can be introduced.

Solid-Phase Peptide Synthesis (SPPS) with 3-Cyanophenylalanine

Solid-Phase Peptide Synthesis (SPPS) is a widely used method for the chemical synthesis of peptides. bachem.com This technique involves the stepwise addition of amino acids to a growing peptide chain that is anchored to an insoluble resin. bachem.com The use of Fmoc-protected 3-cyanophenylalanine allows for its direct incorporation into a peptide sequence during SPPS. nih.govnih.gov

SPPS offers the advantage of producing peptides with high purity and allows for the incorporation of multiple ncAAs at defined positions. bachem.com Peptides containing 3-cyanophenylalanine synthesized via SPPS have been utilized in various biophysical studies. nih.gov

| Synthesis Step | Description |

| Resin Anchoring | The C-terminal amino acid of the peptide is attached to an insoluble resin. |

| Deprotection | The N-terminal protecting group (e.g., Fmoc) of the attached amino acid is removed. |

| Coupling | The next protected amino acid, such as Fmoc-3-cyanophenylalanine-OH, is added and coupled to the free N-terminus. |

| Repetition | The deprotection and coupling steps are repeated until the desired peptide sequence is assembled. |

| Cleavage | The completed peptide is cleaved from the resin and all protecting groups are removed. |

Native Chemical Ligation and Expressed Protein Ligation (EPL)

Native Chemical Ligation (NCL) is a powerful semi-synthetic method that allows for the joining of two or more unprotected peptide fragments. wikipedia.org One peptide fragment contains a C-terminal thioester, and the other has an N-terminal cysteine residue. wikipedia.org The reaction between these two fragments results in the formation of a native peptide bond at the ligation site. wikipedia.org

Expressed Protein Ligation (EPL) is a variation of NCL where one of the peptide fragments is a recombinantly expressed protein. rsc.org This technique enables the site-specific modification of large proteins. By combining SPPS and EPL, a synthetic peptide containing 3-cyanophenylalanine can be ligated to a larger, expressed protein fragment. nih.gov This approach has been used to introduce thioamide groups, which can act as quenchers for p-cyanophenylalanine fluorescence, into proteins like α-synuclein for misfolding studies. nih.gov

Directed Chemical Modifications of Proteins

The incorporation of 3-cyanophenylalanine (3-CN-Phe) into proteins is not merely for passive observation; its true potential is often realized through subsequent, directed chemical modifications. The cyano group, while being a useful spectroscopic probe itself, also serves as a versatile chemical handle for a variety of bioorthogonal reactions. nih.govspringernature.com These post-translational modifications can be used to label proteins with fluorophores, attach therapeutic agents, create specific cross-links for stabilization, or introduce other functionalities for advanced studies. springernature.comthermofisher.com

A primary strategy for the directed modification of proteins containing 3-cyanophenylalanine involves the chemical transformation of the nitrile group into a more reactive moiety. One of the most powerful examples of this is its conversion into a tetrazine group. springernature.com This transformation allows the modified protein to participate in inverse electron demand Diels-Alder reactions, a type of "click chemistry" known for its rapid kinetics and high specificity, even within complex biological environments. springernature.com

The process begins with the synthesis of a tetrazine-containing amino acid, such as Tet-v2.0, which can be derived from Boc-protected 3-cyanophenylalanine. springernature.com Once this modified amino acid is incorporated into a protein via genetic code expansion, the protein can be efficiently labeled with molecules containing a strained alkene, like trans-cyclooctene. springernature.com This specific and rapid ligation chemistry has been successfully used to attach a variety of payloads to protein surfaces, including:

Fluorophores: For imaging and tracking proteins in cells.

Inhibitors: To study enzyme function and screen for drug candidates.

Post-translational Modifications (PTMs): To mimic natural modifications like glycosylation or lipidation and study their effects on protein function. springernature.comwikipedia.orgnews-medical.net

Another approach involves leveraging the reactivity of related cyano-aromatic amino acids, such as cyanopyridylalanine, which demonstrates chemistries applicable to 3-cyanophenylalanine. For instance, the cyanopyridine moiety can react selectively with aminothiol (B82208) compounds under physiological conditions without a catalyst. anu.edu.au This has been applied for:

Protein Macrocyclization: Creating cyclic peptides and proteins by reacting the cyano group with an N-terminal cysteine residue, which can enhance stability and bioactivity. rsc.orgabyntek.com

Protein Stapling: Cross-linking different parts of a protein to lock it into a specific conformation. anu.edu.au

Bioconjugation: Attaching a wide range of functional molecules to the protein. anu.edu.auspringernature.com

These directed modifications highlight the utility of 3-cyanophenylalanine as a powerful tool in chemical biology and protein engineering, enabling the creation of proteins with novel properties and functions. vulcanchem.comresearchgate.net

Table 1: Examples of Directed Chemical Modifications Involving 3-Cyanophenylalanine and Related Analogs

| Modification Type | Starting Amino Acid | Key Reagents/Reaction Partner | Reaction Type | Application |

| Tetrazine Ligation | 3-Cyanophenylalanine | Hydrazine, Nitrite, Strained Alkene (e.g., trans-cyclooctene) | Inverse Electron Demand Diels-Alder | Protein labeling with fluorophores, inhibitors, or other PTMs springernature.com |

| Peptide Cyclization | m-Cyanopyridylalanine | N-terminal Cysteine | Thiazoline/Thiazine formation | Enhancing peptide stability and conformational rigidity rsc.org |

| Bioconjugation | Cyanopyridylalanine | Aminothiol compounds | Bioorthogonal Ligation | Site-specific attachment of various functional molecules anu.edu.au |

Spectroscopic and Biophysical Probing Applications of 3 Cyanophenylalanine

Fluorescence-Based Studies

The intrinsic fluorescence of cyanophenylalanine derivatives makes them valuable tools for investigating various biological processes, including protein folding, binding, and aggregation. researchgate.netnih.gov The fluorescence quantum yield and lifetime of these probes are highly sensitive to their local environment, such as the degree of hydration and hydrogen bonding interactions. researchgate.netnih.gov

Intrinsic Fluorescence Properties as a Reporter

3-Cyanophenylalanine, along with its ortho- and meta-isomers, possesses intrinsic photophysical properties that are useful for studying protein structure and dynamics. rsc.org The molar absorptivity of 2-cyanophenylalanine and 3-cyanophenylalanine are comparable to that of 4-cyanophenylalanine, with similar absorbance and emission profiles, allowing for their interchangeable use as fluorescent probes. rsc.org Their fluorescence quantum yields are on a similar scale to the commonly used intrinsic protein fluorophores, tyrosine and tryptophan. rsc.org

A key advantage of cyanophenylalanine probes is that their fluorescence can be selectively excited, even in the presence of other native aromatic amino acids like tyrosine and tryptophan. researchgate.net The fluorescence quantum yield of p-cyanophenylalanine (p-CN-Phe) is particularly sensitive to its environment; for instance, it is significantly higher when the cyano group is involved in a hydrogen bond in a polar protic solvent and lower when it is in a hydrophobic, non-polar environment. escholarship.orgresearchgate.net This sensitivity to hydration makes it an excellent reporter for processes that involve the exclusion of water, such as protein folding and ligand binding. researchgate.netresearchgate.net Furthermore, the fluorescence lifetime of p-CN-Phe has been shown to correlate linearly with the hydrogen-bonding ability of protic solvents, providing a quantitative measure of the local hydrogen-bonding strength. researchgate.netnih.gov

Table 1: Photophysical Properties of Cyanophenylalanine Isomers

| Compound | Molar Absorptivity | Emission Profile | Quantum Yield (in water) | Key Feature |

|---|---|---|---|---|

| 2-Cyanophenylalanine | Comparable to 4-CN-Phe rsc.org | Similar to 4-CN-Phe rsc.org | Similar to Tyr and Trp rsc.org | Reports on local solvent environment rsc.org |

| 3-Cyanophenylalanine | Comparable to 4-CN-Phe rsc.org | Similar to 4-CN-Phe rsc.org | Similar to Tyr and Trp rsc.org | Reports on local solvent environment rsc.org |

| 4-Cyanophenylalanine | High rsc.org | Sensitive to environment researchgate.net | ~0.11 researchgate.net | Sensitive to hydration and H-bonding escholarship.orgresearchgate.net |

Fluorescence Resonance Energy Transfer (FRET) Pairs with 3-Cyanophenylalanine

Cyanophenylalanine derivatives can act as efficient donors in Fluorescence Resonance Energy Transfer (FRET) pairs, which are used to measure distances in the 1-10 nanometer range and monitor conformational changes in biological molecules. microscopyu.comteledynevisionsolutions.com FRET is a non-radiative energy transfer from an excited donor fluorophore to a suitable acceptor fluorophore. cpcscientific.com The efficiency of this transfer is highly dependent on the distance between the donor and acceptor. teledynevisionsolutions.comcpcscientific.com

p-Cyanophenylalanine has been successfully paired with tryptophan (Trp) to create an efficient FRET pair for studying protein conformational changes. nih.govacs.orgnih.gov This p-CN-Phe–Trp pair has a Förster distance (the distance at which FRET efficiency is 50%) of approximately 16 Å (1.6 nm), making it well-suited for probing relatively short separation distances within a polypeptide chain. nih.govnih.gov The use of an unnatural amino acid like cyanophenylalanine as a FRET donor offers several advantages over traditional dye molecules, including its smaller size, which minimizes structural perturbations to the protein. nih.gov

While specific FRET studies utilizing 3-cyanophenylalanine are less documented, its similar photophysical properties to the para-isomer suggest its potential as a FRET donor. rsc.org It can theoretically be paired with acceptors like tryptophan or other cyanophenylalanine isomers to probe distance-dependent structural features in peptides and proteins. rsc.org

Table 2: Example FRET Pair Involving a Cyanophenylalanine Derivative

| Donor | Acceptor | Förster Distance (R₀) | Application |

|---|---|---|---|

| p-Cyanophenylalanine | Tryptophan | ~16 Å nih.gov | Probing protein unfolding and conformational changes nih.govnih.gov |

Application in Protein Conformational Dynamics and Folding

The sensitivity of cyanophenylalanine's fluorescence to its local environment and its utility in FRET have made it a valuable tool for studying protein conformational dynamics and folding pathways. nih.govnih.govnih.gov By site-specifically incorporating cyanophenylalanine into a protein, researchers can monitor changes in the local environment of that specific residue during folding, unfolding, or binding events.

For example, the p-CN-Phe–Trp FRET pair has been employed to study the urea-induced unfolding of the villin headpiece subdomain (HP35) and the lysin motif (LysM) domain. nih.govacs.orgnih.gov In the case of HP35, FRET measurements revealed that the unfolding transition occurs at a lower denaturant concentration than that measured by circular dichroism, suggesting a stepwise unfolding process with residual structure in the denatured state. nih.govnih.gov For the LysM domain, which undergoes a two-state folding transition, the FRET data allowed for the quantitative determination of thermodynamic and structural parameters of unfolding. nih.govnih.gov

Furthermore, the quenching of p-CN-Phe fluorescence by specific amino acid side chains, such as tyrosine, has been used to detect conformational heterogeneity and provide insights into the structure of folded and unfolded states. nih.gov These studies highlight the power of cyanophenylalanine fluorescence to provide detailed, site-specific information about protein dynamics that can be complementary to other biophysical techniques. nih.gov

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, particularly infrared (IR) and Raman spectroscopy, offers a powerful means to probe the structure and environment of molecules. The nitrile (C≡N) group of 3-cyanophenylalanine provides a unique vibrational probe for such studies. nih.gov

Nitrile Stretch as a Vibrational Probe

The carbon-nitrogen triple bond (nitrile) of cyanophenylalanine exhibits a stretching vibration in a region of the infrared spectrum (around 2230 cm⁻¹) that is largely free from other protein absorptions. chemrxiv.orgrsc.org This "spectral window" allows the nitrile stretch to be observed without interference from the much more abundant amide vibrations of the protein backbone. rsc.org

Both p-cyanophenylalanine and m-cyanophenylalanine have been utilized as vibrational probes. nih.gov The frequency of the nitrile stretch is sensitive to its local environment, making it an excellent reporter of factors such as solvent exposure, electric fields, and hydrogen bonding. researchgate.netacs.org The nitrile group can be introduced into specific sites within a protein via unnatural amino acid incorporation, enabling the study of local environments with high precision. nih.govrsc.org

The vibrational lifetime of the nitrile stretch can also provide information about the molecular environment and energy relaxation pathways. researchgate.netresearchgate.net Studies on isotopomers of p-cyanophenylalanine have shown that the lifetime of the nitrile vibration can be modulated by isotopic substitution, which could be exploited in time-resolved IR spectroscopy. researchgate.net

Probing Local Environment and Hydrogen Bonding Interactions

The frequency of the nitrile stretching vibration is highly sensitive to the local electrostatic environment and hydrogen bonding interactions. nih.govresearchgate.net A key finding is that the nitrile stretching frequency shifts to a higher frequency (a "blueshift") when it acts as a hydrogen bond acceptor. nih.govresearchgate.net

This property has been used to probe the hydration status of specific residues within a protein. For example, when a cyanophenylalanine residue is exposed to the aqueous solvent, its nitrile stretch frequency is higher than when it is buried in a non-polar, hydrophobic protein interior. researchgate.netacs.org This has been demonstrated in studies of the binding of a peptide from myosin light chain kinase to calmodulin, where the frequency of a p-CN-Phe residue reported on its burial within the protein complex. acs.org

Furthermore, the nitrile probe can be used to map local electric fields within a protein. nih.gov The vibrational Stark effect describes the change in a vibrational frequency in response to an external electric field. By calibrating the Stark tuning rate of the nitrile probe, it is possible to quantitatively measure the local electric fields at specific sites within a protein. nih.govpdbj.org However, the interpretation of frequency shifts can be complicated by the effects of hydrogen bonding, which often dominates the spectral changes. chemrxiv.orgnsf.gov Careful analysis, often in conjunction with molecular dynamics simulations, is required to disentangle the contributions of electrostatic fields and hydrogen bonding to the observed nitrile frequency. nih.govacs.org

Vibrational Stark Effect (VSE) Experiments

The nitrile (C≡N) group of 3-cyanophenylalanine serves as a powerful vibrational probe for investigating the local electric fields within biomolecules like proteins and DNA. rsc.orgresearchgate.net This application is based on the Vibrational Stark Effect (VSE), which describes the influence of an electric field on the vibrational frequency of a chemical bond. ec2-big-nse.de The nitrile stretch is particularly well-suited for these experiments because its absorption frequency lies in a spectral region with minimal interference from other biomolecular absorptions, and it possesses a high extinction coefficient. rsc.orgresearchgate.net

The vibrational frequency of the nitrile group is exceptionally sensitive to its immediate environment, a characteristic that has been leveraged in both linear and two-dimensional infrared (IR) spectroscopy to function as a vibrational Stark probe of electric fields in proteins. rsc.orgresearchgate.net By incorporating unnatural amino acids containing cyano groups, such as cyanophenylalanine, into proteins, researchers can calibrate the sensitivity of the C≡N vibrational frequency to map these internal fields. nfshost.com

However, the interpretation of these frequency shifts can be complicated by factors such as hydrogen bonding, which also affects the nitrile frequency. acs.orgnih.govacs.org While the VSE is a powerful tool, the ability of nitriles to accept hydrogen bonds can cause frequency shifts not described by the Stark effect alone. acs.org Despite this, the combined analysis of frequency and integrated intensity can help distinguish between electric field effects and hydrogen bonding. nih.gov Studies have shown that even with moderate hydrogen bonding, changes in the electric field experienced by nitrile probes correlate well with fields measured by other internal probes, validating their use in complex biological systems. acs.orgrsc.org

The Stark tuning rate, which quantifies the sensitivity of the nitrile stretch to an electric field, has been measured for various nitriles. For aromatic nitriles, difference dipole moments (Δμ), equivalent to the linear Stark tuning rate, are typically in the range of 0.01/f to 0.04/f Debye, which corresponds to 0.2/f to 0.7/f cm⁻¹/(MV/cm). nfshost.com This calibration is crucial for accurately converting observed frequency shifts into electric field strengths. rsc.orgaip.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the detailed structural analysis of molecules like DL-3-Cyanophenylalanine HCl and the peptides or proteins into which it is incorporated. libretexts.org By analyzing the chemical shifts, coupling constants, and signal intensities in ¹H, ¹³C, and ¹⁵N NMR spectra, a comprehensive picture of the molecule's atomic connectivity and environment can be constructed. libretexts.orgmdpi.com

¹H NMR: The proton NMR spectrum provides information about the hydrogen atoms. Characteristic signals will appear for the aromatic protons on the phenyl ring, as well as the α- and β-protons of the amino acid backbone. The precise chemical shifts of these protons are influenced by their local electronic environment, including the electron-withdrawing effect of the cyano group.

¹³C NMR: The carbon NMR spectrum reveals the carbon framework of the molecule. libretexts.org Each unique carbon atom gives rise to a distinct peak, including the carbonyl (C=O), α-carbon, β-carbon, the aromatic carbons, and the nitrile carbon (C≡N). libretexts.org The chemical shift of the nitrile carbon is a particularly sensitive reporter of its surroundings. mdpi.com

¹⁵N NMR: While the low natural abundance of ¹⁵N makes it less sensitive, ¹⁵N NMR can provide direct information about the nitrogen environments in the amino group and the cyano group.

The process of structure elucidation involves assigning each peak in the spectra to a specific atom in the molecule. mestrelab.com This is often aided by two-dimensional NMR experiments like COSY (which shows ¹H-¹H couplings) and HETCOR/HSQC (which shows ¹H-¹³C correlations), allowing for the assembly of molecular fragments. libretexts.org

Interactive Data Table: Typical NMR Chemical Shift Ranges for Functional Groups in Amino Acids (Note: Exact shifts for this compound depend on the solvent and experimental conditions. The table provides general ranges.)

| Atom Type | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic H | 7.0 - 8.5 | 110 - 150 |

| α-H | 3.5 - 4.5 | 50 - 65 |

| β-H₂ | 2.8 - 3.5 | 30 - 45 |

| Carbonyl C | N/A | 170 - 185 |

| Nitrile C | N/A | 115 - 125 |

For larger biomolecules like proteins, the complexity of NMR spectra often necessitates the use of isotopic labeling to simplify the spectra and enhance sensitivity. mdpi.com DL-3-Cyanophenylalanine can be synthesized with stable isotopes such as ¹³C and ¹⁵N for these advanced studies. acs.orgnih.gov

Uniform labeling, where the protein is expressed using media containing ¹⁵NH₄Cl and ¹³C-glucose, results in the incorporation of these isotopes throughout the entire protein. protein-nmr.org.uk This "double labeling" enables the use of powerful triple-resonance NMR experiments that are essential for assigning the backbone and side-chain resonances of proteins, a prerequisite for structure determination. protein-nmr.org.uk

Alternatively, selective or site-specific labeling can be employed. sigmaaldrich.comibs.fr In this approach, only specific amino acid types (like 3-cyanophenylalanine) or even specific atoms within that amino acid are isotopically labeled. This can be achieved through the use of specifically labeled precursors in protein expression or through chemical peptide synthesis. sigmaaldrich.com Site-specific labeling is invaluable for studying large protein complexes, as it allows researchers to focus on a particular region of interest without overwhelming spectral complexity. acs.organu.edu.au Isotopic labeling is a versatile and essential tool in modern NMR, enabling the study of increasingly complex biological systems. nih.gov

The incorporation of 3-cyanophenylalanine into a protein provides a unique spectroscopic probe that can be monitored by NMR to study protein dynamics and interactions with ligands. researchgate.netnih.gov The chemical shifts of the atoms within the cyanophenylalanine residue, particularly the cyano group itself, are sensitive to changes in the local environment. nih.gov

When a ligand binds to a protein, it can cause conformational changes that alter the environment around the incorporated 3-CN-Phe probe. These changes are reflected as shifts in the positions of the corresponding peaks in an NMR spectrum, a phenomenon known as chemical shift perturbation. By monitoring these changes during a titration experiment, researchers can identify the residues involved in the binding interface and characterize the binding event.

Furthermore, NMR relaxation experiments performed on an isotopically labeled 3-CN-Phe residue can provide detailed information about molecular motions across a wide range of timescales. researchgate.net Analysis of relaxation parameters can reveal the flexibility of the protein backbone and side chains, offering insights into how protein dynamics are related to function and how they are affected by ligand binding. The unique properties of the cyano group make 3-cyanophenylalanine an effective and minimally perturbative probe for these detailed biophysical investigations. nih.gov

Isotope Labeling for Advanced NMR Studies

Other Advanced Spectroscopic Techniques for Biomolecular Systems

Circular Dichroism (CD) spectroscopy is a widely used biophysical technique for assessing the secondary structure of proteins. biorxiv.org The method measures the differential absorption of left- and right-circularly polarized light by chiral molecules. biorxiv.org For proteins, the far-UV region of the CD spectrum (typically 190–240 nm) is dominated by the peptide backbone and is highly sensitive to its conformation, providing a characteristic signature for α-helices, β-sheets, and random coil structures. plos.org

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically used for studying chemical species that possess unpaired electrons. wikipedia.orgnih.gov This method is highly valuable for investigating organic and inorganic radicals, transition metal complexes, and certain biomolecules. wikipedia.orgethz.ch The fundamental principles of EPR are similar to those of Nuclear Magnetic Resonance (NMR), but EPR focuses on the spins of electrons rather than atomic nuclei. wikipedia.org

While DL-3-Cyanophenylalanine itself is not paramagnetic and therefore not directly detectable by EPR, its incorporation into biomolecules serves as a powerful auxiliary tool for interpreting complex EPR data, particularly in the study of metalloenzymes. The nitrile group (C≡N) of cyanophenylalanine acts as a vibrational probe. Its stretching frequency is sensitive to the local electrostatic environment, which can be altered by changes in the redox state of nearby paramagnetic centers, such as iron-sulfur (FeS) clusters. researchgate.net

In complex biological systems like multicenter enzymes, different types of FeS clusters can produce characteristic EPR signals when they are in a paramagnetic state. However, assigning these spectral contributions to specific individual clusters within the protein's electron transport chain is often a significant challenge. researchgate.net Furthermore, EPR spectra for FeS clusters are typically recorded at cryogenic temperatures, which is not ideal for studying enzyme turnover at room temperature. researchgate.net

By strategically substituting a native amino acid with cyanophenylalanine near a specific redox center, researchers can use infrared (IR) spectroscopy to monitor the nitrile stretch as a reporter on the redox state of that particular center. This information provides crucial context for the interpretation of the EPR spectra of the entire system.

Detailed Research Findings

Research has demonstrated the utility of this approach by incorporating para-cyanophenylalanine (p-CNF), an isomer of 3-cyanophenylalanine, into metalloproteins. This noncanonical amino acid functions as an IR spectroscopic probe that is sensitive to the redox state of adjacent iron-sulfur clusters. researchgate.net

In a study involving spinach ferredoxin, p-CNF was placed near the [2Fe–2S] cluster. Upon reduction of this FeS center, a distinct redshift of approximately 1-2 cm⁻¹ was observed in the stretching frequency of the nitrile group. This shift was reversible upon re-oxidation of the cluster, confirming its sensitivity to the local redox event. researchgate.net

This method has also been applied to more complex metalloenzymes, such as hydrogenases, which contain multiple FeS clusters that act as an electron relay. researchgate.net The ability to monitor a specific site via the cyanophenylalanine probe helps to disentangle the complex EPR signals and understand the electron occupancy and transfer dynamics within these intricate systems. researchgate.net

The following table summarizes the key findings from research utilizing cyanophenylalanine as a probe in conjunction with studies of paramagnetic centers.

| Protein System | Probe | Method of Observation | Key Finding |

| Spinach Ferredoxin | para-Cyanophenylalanine (p-CNF) | Infrared (IR) Spectroscopy | A reversible redshift of ~1-2 cm⁻¹ in the nitrile (C≡N) stretching frequency occurs upon reduction of the nearby [2Fe–2S] cluster. researchgate.net |

| DdHydABADT (Hydrogenase) | para-Cyanophenylalanine (p-CNF) | Infrared (IR) Spectroscopy | A reversible shift in the nitrile wavenumber is observed following the reduction of the iron-sulfur cluster, demonstrating the general applicability of the method. researchgate.net |

This integrated approach, combining the site-specific reporting of cyanophenylalanine (via IR spectroscopy) with the broader electronic information from EPR spectroscopy, provides a more detailed picture of the structure, dynamics, and function of paramagnetic centers in complex biological molecules. researchgate.netbiointerfaceresearch.com

Computational and Theoretical Investigations of Dl 3 Cyanophenylalanine Hcl and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, offer a powerful lens through which to examine the fundamental properties of molecules. These calculations can predict a wide array of characteristics, from electronic structure and spectroscopic behavior to the preferred three-dimensional arrangements of atoms.

Electronic Structure Properties and Spectroscopic Predictions

Quantum chemical calculations have been instrumental in characterizing the electronic structure of cyanophenylalanine derivatives. The introduction of a cyano (-CN) group into the phenylalanine backbone significantly alters the electronic properties of the molecule. This electron-withdrawing group affects the electron density of the aromatic ring, which in turn influences the molecule's reactivity and its interactions with its environment. vulcanchem.com

Theoretical studies have been conducted to predict spectroscopic properties, such as infrared (IR) and Raman spectra. For instance, calculations at the M06-2X/6-31G(d,p) level of theory have been used to explore the vibrational spectra of nitrile-substituted thiophene (B33073) derivatives, providing a basis for their potential interstellar detection. rsc.org Similar computational approaches can be applied to DL-3-Cyanophenylalanine HCl to predict its characteristic vibrational frequencies. These theoretical spectra are crucial for interpreting experimental data, such as those obtained from infrared multiple photon dissociation (IRMPD) spectroscopy. researchgate.netcore.ac.uk Comparisons between experimental and computationally simulated spectra help in identifying different structural isomers, such as charge-solvated and zwitterionic forms, and understanding their fragmentation pathways. researchgate.net

Furthermore, high-level ab initio methods have been employed to examine the absorption and fluorescence properties of cyanophenylalanine isomers. researchgate.net These studies reveal that while the excitation energies may be similar across different conformers, the transition dipole moments and radiative lifetimes are highly sensitive to the molecule's conformation. researchgate.net For instance, the molar absorptivities of 2-cyanophenylalanine and 3-cyanophenylalanine are comparable to that of 4-cyanophenylalanine, suggesting they can be used interchangeably as fluorescent probes. researchgate.net The fluorescence quantum yield of these molecules is also sensitive to the local solvent environment, making them valuable tools for studying protein structure and dynamics. researchgate.netnih.gov

| Property | Computational Method | Key Findings |

| Electronic Structure | Density Functional Theory (DFT) | The electron-withdrawing cyano group alters the aromatic ring's electron density. vulcanchem.com |

| Vibrational Spectra | M06-2X/6-31G(d,p) | Prediction of IR and Raman spectra aids in interpreting experimental results. rsc.org |

| Spectroscopic Prediction | Ab initio methods | Transition dipole moments and radiative lifetimes are conformation-dependent. researchgate.net |

| Fluorescence | Various | Molar absorptivities of isomers are comparable; quantum yield is environmentally sensitive. researchgate.net |

Conformational Analysis and Energy Landscapes

The flexibility of the phenylalanine backbone allows this compound to adopt various conformations. Quantum chemical calculations are essential for mapping the potential energy landscape (PES) of these conformers and identifying the most stable structures. Techniques like the basin-hopping algorithm, often coupled with molecular mechanics force fields like AMBER and refined with higher-level quantum calculations (e.g., B3LYP/6-31+G(d,p)), are used to systematically explore the vast conformational space. researchgate.net This exploration helps in identifying low-energy isomers and understanding the energetic barriers between them. researchgate.net

For protonated dimers of amino acids, extensive quantum-chemical calculations have been used to screen conformational spaces, revealing multiple stable geometries within a small energy window of the global minimum. mdpi.com These studies have identified different binding topologies and subunit configurations, providing a detailed picture of the intermolecular interactions that stabilize these complexes. mdpi.com The conformational preferences of these molecules can be influenced by factors such as chirality and the nature of interacting partners. acs.org Understanding the conformational landscape is crucial, as different conformers can exhibit distinct chemical and biological activities.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a dynamic view of molecular systems, allowing researchers to observe the time-dependent behavior of molecules and their interactions with their surroundings. These simulations solve Newton's equations of motion for a system of atoms and molecules, offering insights into processes that occur over timescales from picoseconds to microseconds.

Ligand-Protein Interactions and Binding Dynamics

MD simulations are a cornerstone for studying the interactions between ligands like DL-3-Cyanophenylalanine derivatives and proteins. mdpi.com These simulations can reveal the stability of ligand-protein complexes and the flexibility of both the protein and the ligand upon binding. mdpi.complos.org By analyzing the trajectory of the simulation, researchers can identify key amino acid residues involved in the binding and characterize the nature of the interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces. mdpi.comyoutube.commdpi.com For example, MD simulations of quinoline-3-carboxamide (B1254982) derivatives with various kinases have shown that the protein-ligand complexes are stable, with minimal changes to the protein's secondary structure during the simulation. mdpi.com These simulations also revealed conformational changes in the ligand, attributed to bond rotations and the flexibility of the protein's binding site. mdpi.com

The insights from MD simulations are critical for understanding the molecular basis of biological recognition and for the rational design of new molecules with improved binding affinities and specificities. rsc.org They can also help interpret experimental data from techniques like fluorescence spectroscopy by providing a structural context for observed changes. For instance, MD simulations have been used to show that the cyano group of p-cyanophenylalanine can be exposed to solvent and form hydrogen bonds with water, which can quench its fluorescence. researchgate.net

Solvation Effects and Environmental Perturbations

The behavior of a molecule is significantly influenced by its surrounding environment, particularly the solvent. MD simulations are well-suited to investigate solvation effects and how environmental perturbations affect molecular structure and dynamics. medscape.com For instance, simulations can model the hydration of a molecule and quantify how water molecules are organized around it. nih.gov This is particularly important for understanding the properties of fluorescent probes like cyanophenylalanine, as their fluorescence quantum yield is sensitive to hydration and hydrogen bonding. researchgate.netresearchgate.net

MD simulations have been used to study the orientation of p-cyanophenylalanine within a lipid bilayer, revealing how the nitrile group's position and orientation relative to the membrane normal can be quantified. nih.gov These simulations, combined with experimental vibrational Stark effect (VSE) measurements, have enabled the determination of the magnitude of the membrane dipole field. nih.gov Such studies highlight the power of combining computational simulations with experimental data to probe complex biological environments.

Molecular Docking Studies and Homology Modeling

Molecular docking and homology modeling are computational techniques that predict the binding orientation of a ligand to a protein and the three-dimensional structure of a protein, respectively. These methods are widely used in drug discovery and structural biology.

Molecular docking algorithms predict the preferred conformation of a ligand when bound to a target protein. ekb.eg This is achieved by sampling a large number of possible binding poses and scoring them based on their energetic favorability. Docking studies have been successfully applied to various systems, including ibuprofen (B1674241) phenylalanine derivatives targeting cyclooxygenase-2 (COX-2) and 2-cyanopyrrole derivatives as potential tyrosinase inhibitors. ekb.egfrontiersin.org These studies can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding affinity and selectivity. ekb.egfrontiersin.org For instance, docking of 2-cyanopyrrole derivative A12 into the active site of tyrosinase revealed important interactions that explain its potent inhibitory activity. frontiersin.org

When the experimental structure of a target protein is unavailable, homology modeling can be used to build a theoretical model. wikipedia.org This method relies on the principle that proteins with similar sequences adopt similar three-dimensional structures. wikipedia.org A homology model is constructed based on the known experimental structure of a related homologous protein (the "template"). wikipedia.orgbiorxiv.org The quality of the resulting model is highly dependent on the sequence identity between the target and the template. wikipedia.org Homology models can then be used as targets for molecular docking studies to predict ligand binding modes and guide further experimental work. biorxiv.orgplos.org The SWISS-MODEL server is a widely used automated platform for homology modeling. expasy.org

| Computational Technique | Application to DL-3-Cyanophenylalanine & Derivatives | Key Insights |

| Molecular Docking | Predicting binding modes to target proteins (e.g., enzymes). | Identification of key binding interactions and prediction of binding affinity. ekb.egfrontiersin.org |

| Homology Modeling | Creating 3D models of target proteins when experimental structures are absent. | Enables structure-based drug design and docking studies for uncharacterized proteins. wikipedia.orgbiorxiv.org |

Prediction of Binding Modes and Affinities

Computational modeling is crucial for predicting how 3-cyanophenylalanine (3-CN-Phe) interacts with other molecules, including receptors, enzymes, and ions. These predictions are vital for understanding its potential biological activity and for designing molecules with specific binding properties. Methods such as Density Functional Theory (DFT) and molecular mechanics force fields are employed to explore the potential energy surfaces of complexes involving 3-CN-Phe. researchgate.net

A key area of investigation has been the study of gas-phase clusters, which serve as tractable models for more complex biological systems. core.ac.uk For instance, the structures and dissociation pathways of proton-bound clusters of 3-cyanophenylalanine with trimethylamine (B31210) (TMA) have been examined using a combination of IRMPD (Infrared Multiphoton Dissociation) spectroscopy and DFT calculations. researchgate.net These studies identified three distinct isomeric binding motifs:

Charge-Solvated: The proton is localized on one of the molecules, and the interaction is primarily electrostatic.

Zwitterionic: The amino acid exists as a zwitterion, with a protonated amine group and a deprotonated carboxylic acid group.

TMA-Bridged: The trimethylamine molecule forms a bridge between different parts of the amino acid. researchgate.net

Computational analysis revealed that these different binding modes lead to distinct fragmentation patterns upon dissociation. researchgate.net For example, charge-solvated species were predicted to exclusively yield protonated TMA, whereas zwitterionic structures fragmented to produce protonated 3-cyanophenylalanine. researchgate.net These theoretical predictions, validated by experimental spectroscopy, provide a detailed picture of the intrinsic binding preferences and reactivity of the molecule. researchgate.netmdpi.com Specific computational methods, such as the AMBER molecular mechanics force field and DFT calculations at the B3LYP/6-31+G(d,p) level of theory, have been instrumental in these structural identifications. researchgate.net Furthermore, machine learning techniques are being explored to predict the binding energies of ions like proton-bound 3-cyanophenylalanine with various chemical modifiers. bac-lac.gc.ca

| Structural Motif | Predicted Primary Fragmentation Channel | Computational Method |

|---|---|---|

| Charge-Solvated | Yields protonated Trimethylamine (TMA) | DFT, AMBER |

| Zwitterionic | Yields protonated 3-Cyanophenylalanine | DFT, AMBER |

| TMA-Bridged | Yields both protonated TMA and protonated 3-Cyanophenylalanine | DFT, AMBER |

Rational Design of Modified Biomolecules

The unique properties of 3-cyanophenylalanine make it a valuable component in the rational design of modified biomolecules. As a noncanonical amino acid (ncAA), it can be incorporated into peptides and proteins using techniques like genetic code expansion to introduce novel functions. acs.orgmdpi.com

A primary application is the use of the cyano group as a site-specific spectroscopic probe. nih.gov The vibrational frequency of the nitrile (C≡N) stretch is highly sensitive to its local environment, such as solvent exposure and hydrogen bonding, which can be monitored using infrared (IR) spectroscopy. nih.govresearchgate.net This allows researchers to rationally design and place 3-CN-Phe at specific locations within a protein to report on structural conformations and ligand binding events. nih.gov While much of the developmental work on fluorescent probes has focused on its isomer, p-cyanophenylalanine, the underlying principles of using a cyano-substituted amino acid to probe peptide structure and dynamics are broadly applicable. researchgate.netacs.orgresearchgate.net

The rational design process involves computationally identifying key sites within a protein where the introduction of 3-CN-Phe would provide the most valuable information or confer a desired property. For example, it can be used to create fluorescent biosensors or to study molecular recognition in protein domains. nih.govnih.gov

Furthermore, 3-cyanophenylalanine can serve as a chemical building block for the synthesis of more complex ncAAs. In one example of rational design, Boc-protected 3-cyanophenylalanine is used as a starting material to synthesize tetrazine-containing amino acids. oregonstate.edu These derivative amino acids can then be incorporated into proteins in living cells, where the tetrazine group can undergo rapid and specific bioorthogonal ligation reactions for applications in cellular imaging and protein dimerization. oregonstate.edu This multi-step approach—designing a functional group, synthesizing the corresponding ncAA from a precursor like 3-CN-Phe, and incorporating it into a protein—epitomizes the strategy of rational design for creating modified biomolecules with tailored functions.

| Application | Role of 3-Cyanophenylalanine Derivative | Design Principle |

|---|---|---|

| Probing Protein Structure | Acts as a site-specific IR spectroscopic probe. | The cyano group's vibrational frequency is sensitive to the local environment. nih.gov |

| Studying Molecular Interactions | Reports on conformational changes upon ligand binding. | Changes in the local environment upon binding alter the spectroscopic signal. nih.gov |

| Bioorthogonal Labeling | Serves as a synthetic precursor for tetrazine-containing amino acids. oregonstate.edu | Enables site-specific chemical reactions on proteins within a cellular context. oregonstate.edu |

Biochemical and Enzymatic Activity Studies Involving 3 Cyanophenylalanine

Role as a Substrate or Inhibitor in Enzymatic Reactions

3-Cyanophenylalanine and its isomers can be incorporated into peptides and proteins, where the cyano group acts as a sensitive reporter of the local molecular environment. This makes it a powerful tool for studying enzyme-substrate interactions and for elucidating enzymatic mechanisms. researchgate.netnih.gov While many studies utilize the para-isomer (4-cyanophenylalanine) due to its strong spectroscopic signals, the meta-isomer provides complementary information on the steric and electronic requirements within an enzyme's active site. rsc.orgresearchgate.net

Proteases are enzymes that catalyze the cleavage of peptide bonds in other proteins, a process central to numerous physiological and pathological events. plos.org The function of a protease is dictated by its substrate specificity—the specific amino acid sequences it recognizes and cleaves. nih.gov Non-canonical amino acids (ncAAs) are increasingly used as tools to probe and define this specificity. mdpi.com

By incorporating 3-cyanophenylalanine into synthetic peptide substrates, researchers can systematically assess how a protease's active site accommodates residues with different electronic and steric properties compared to natural aromatic amino acids like phenylalanine or tyrosine. mdpi.comresearchgate.net Methods such as Surface-Enhanced Raman Spectroscopy (SERS) can be used with substrates containing cyanophenylalanine to monitor peptide cleavage in real-time. researchgate.net The unique vibrational frequency of the cyano group provides a clear signal that changes upon cleavage, allowing for sensitive detection of protease activity. researchgate.net This approach helps in building detailed specificity profiles, which are crucial for designing selective inhibitors or probes for specific proteases. plos.org

Enzyme kinetics, the study of the rates of enzyme-catalyzed reactions, provides fundamental insights into their mechanisms. libretexts.orgucla.edu The incorporation of ncAAs like 3-cyanophenylalanine can significantly alter the kinetic parameters of an enzyme, such as the Michaelis constant (K_m) and the catalytic rate (k_cat), offering a window into the catalytic process. ucl.ac.uknih.gov